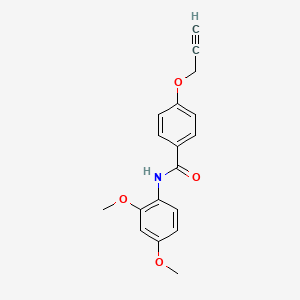
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-4-(2-propyn-1-yloxy)benzamide, commonly known as DMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. DMPB is a benzamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it an attractive candidate for use in various research applications. In
Aplicaciones Científicas De Investigación
DMPB has been studied extensively for its potential use in scientific research, particularly in the fields of neuroscience, cancer research, and drug discovery. In neuroscience research, DMPB has been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, DMPB has been shown to have anti-tumor effects and may have potential as a cancer treatment. In drug discovery, DMPB has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
The mechanism of action of DMPB is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. DMPB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. By inhibiting HDAC activity, DMPB may alter gene expression patterns and affect various cellular processes. DMPB has also been shown to activate the Nrf2/ARE pathway, which is involved in cellular antioxidant defense and may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMPB has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective and anti-tumor effects, DMPB has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. DMPB has also been shown to improve cognitive function and memory in animal models. These effects make DMPB an attractive candidate for use in various research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMPB in lab experiments is its wide range of biochemical and physiological effects. This allows researchers to study various cellular processes and pathways using a single compound. Additionally, DMPB has been shown to have low toxicity and good bioavailability, making it a safe and effective compound for use in animal studies. However, one limitation of using DMPB in lab experiments is its relatively high cost compared to other research compounds. Additionally, the mechanism of action of DMPB is not fully understood, which may limit its use in certain research applications.
Direcciones Futuras
There are many potential future directions for research involving DMPB. One area of potential research is the development of new drugs based on the structure of DMPB. By modifying the chemical structure of DMPB, researchers may be able to develop new drugs with improved efficacy and safety profiles. Another area of potential research is the study of DMPB's effects on various cellular processes and pathways. By further understanding the mechanism of action of DMPB, researchers may be able to identify new targets for drug development and gain a better understanding of the cellular processes involved in various diseases. Additionally, the potential therapeutic applications of DMPB in the treatment of neurodegenerative diseases and cancer warrant further investigation.
Métodos De Síntesis
The synthesis of DMPB involves the reaction of 2,4-dimethoxyphenylamine with 4-(2-propyn-1-yloxy)benzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to yield pure DMPB. This synthesis method has been optimized for high yield and purity and has been used in many research studies.
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-prop-2-ynoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-4-11-23-14-7-5-13(6-8-14)18(20)19-16-10-9-15(21-2)12-17(16)22-3/h1,5-10,12H,11H2,2-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYXWPFOEURUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)OCC#C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-fluoro-N-{[1-(pyridin-2-ylmethyl)pyrrolidin-3-yl]methyl}benzenesulfonamide](/img/structure/B5373595.png)
![(1R,5R,11aS)-3-(4H-thieno[3,2-b]pyrrol-5-ylcarbonyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5373601.png)

![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373617.png)
![4-(2-methylquinolin-6-yl)-1-[(1-propyl-1H-pyrazol-5-yl)carbonyl]piperidin-4-ol](/img/structure/B5373640.png)
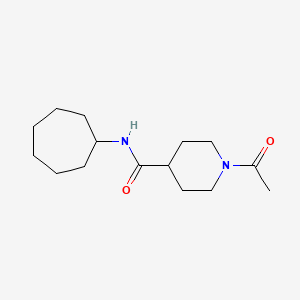
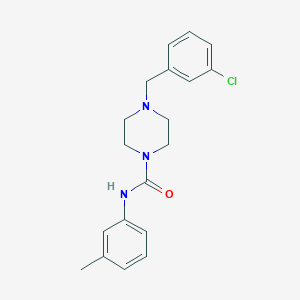
![N-ethyl-3,5-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5373662.png)
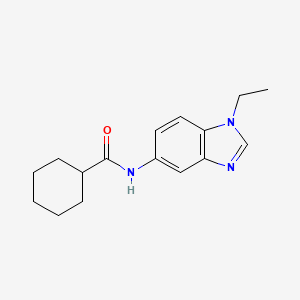
![ethyl 4-({3-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoyl}amino)benzoate](/img/structure/B5373676.png)
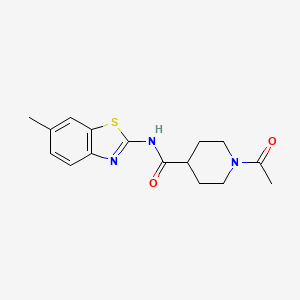
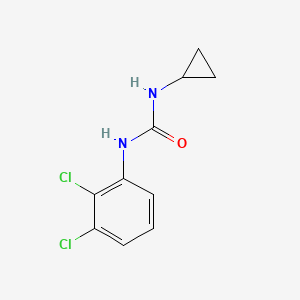
![N'-[1-(4-ethylphenyl)ethylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5373702.png)